Boc-N-methyl-D-norleucine
Overview
Description
Boc-N-methyl-D-norleucine: is a synthetic amino acid derivative characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methyl group on the amino nitrogen. This compound is primarily used in peptide synthesis and various biochemical applications due to its stability and resistance to enzymatic degradation.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of D-norleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc group.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using advanced purification techniques like column chromatography and recrystallization.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).
Substitution Reactions: The methyl group on the nitrogen can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM).
Coupling Reactions: HBTU, HOBt, N,N-diisopropylethylamine (DIPEA), DMF (Dimethylformamide).
Substitution Reactions: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Free Amino Acid: Removal of the Boc group yields D-norleucine.
Peptides: Coupling with other amino acids forms dipeptides, tripeptides, and longer peptide chains.
Mechanism of Action
Target of Action
Boc-N-methyl-D-norleucine is an unnatural amino acid that is used experimentally to study protein structure and function .
Mode of Action
It is known that acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1)
Biochemical Pathways
It is known that leucine and its derivatives can affect the mtor pathway , which regulates cell growth by integrating signals from growth factors, energy status, and nutrients such as amino acids . It is possible that this compound may also influence this pathway, but this needs to be confirmed by further studies.
Result of Action
As an experimental compound, it is primarily used to study protein structure and function .
Biochemical Analysis
Biochemical Properties
Boc-N-methyl-D-norleucine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave the Boc group. This interaction is crucial for the stepwise synthesis of peptides, allowing for the selective protection and deprotection of amino groups . Additionally, this compound can interact with aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during protein synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which regulates cell growth and metabolism . By modulating this pathway, this compound can impact cell proliferation, differentiation, and survival. Furthermore, it can alter gene expression by affecting transcription factors and other regulatory proteins involved in cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in cellular functions. The Boc group can be cleaved by mild acidolysis, releasing the active amino acid . This cleavage allows this compound to participate in peptide synthesis and other biochemical reactions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This interaction can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Boc group provides stability to the compound, protecting it from premature degradation . Over time, the Boc group can be cleaved, leading to the release of the active amino acid. This temporal change can affect the compound’s activity and function in biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it can promote cell growth and proliferation by activating the mTORC1 signaling pathway . At high doses, it can have toxic or adverse effects, including inhibition of cell growth and induction of apoptosis . These threshold effects highlight the importance of optimizing the dosage of this compound in experimental studies to achieve the desired outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid metabolism and protein synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in attaching amino acids to tRNA molecules during translation . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in amino acid catabolism and anabolism . These interactions can influence metabolite levels and overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates its cellular uptake . Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation . These interactions can affect the compound’s distribution within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . This localization can impact its activity and function, as different cellular compartments have distinct biochemical environments. Post-translational modifications, such as phosphorylation or acetylation, can also regulate the subcellular localization of this compound, further modulating its effects on cellular processes .
Scientific Research Applications
Chemistry: Boc-N-methyl-D-norleucine is widely used in peptide synthesis for the development of new pharmaceuticals and biochemical research. Biology: It serves as a building block in the synthesis of peptide-based drugs and biomolecules. Medicine: The compound is utilized in the design of peptide-based therapeutics, including enzyme inhibitors and hormone analogs. Industry: It is employed in the production of peptide-based materials and biologically active compounds.
Comparison with Similar Compounds
Fmoc-N-methyl-D-norleucine: Another amino acid derivative with a different protecting group (Fmoc instead of Boc).
N-Methyl-D-leucine: Similar structure but without the Boc protecting group.
Uniqueness: Boc-N-methyl-D-norleucine is unique due to its stability and resistance to enzymatic degradation, making it particularly useful in peptide synthesis and biochemical applications.
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQYTQHPSQSFF-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.